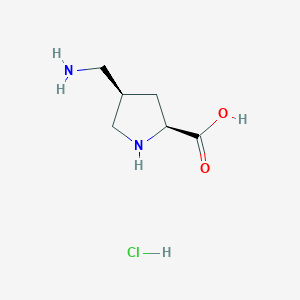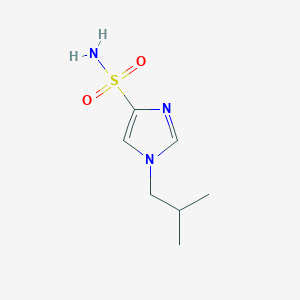![molecular formula C14H13F3N4O2S B1430356 Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1427460-39-6](/img/structure/B1430356.png)
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Übersicht
Beschreibung
The compound contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities . The compound also contains a trifluoromethyl group, which has been found to enhance the fungicidal activity of certain compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidines can be synthesized through various methods, including [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of a thiol group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Molecular Structure Analysis
The compound is likely to have a complex structure due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms . The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyrimidine ring and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group that can enhance the electrophilicity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods to synthesize a wide range of novel pyridine and pyrimidine derivatives starting from the mentioned compound. For example, a study describes the synthesis of new pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidines and related heterocycles, showcasing the compound's versatility as a precursor for complex heterocyclic systems with potential pharmaceutical applications (El-Kashef et al., 2010). Similarly, the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds containing a pyranopyridine-2-one moiety, starting from a related compound, indicates its utility in creating new molecules that could have biological activity (Kumar & Mashelker, 2007).
Pharmaceutical and Biological Research
The compound has also been utilized as a starting material for the synthesis of compounds with potential antimicrobial and biological activities. For instance, derivatives synthesized from this compound have been evaluated for their antimicrobial properties, indicating the compound’s importance in developing new antimicrobial agents (Abdel-rahman et al., 2002). Additionally, a study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, using a related compound, highlights its role in creating novel molecules for potential therapeutic applications (Sukach et al., 2015).
Methodological Advances in Heterocyclic Chemistry
The compound serves as a key intermediate in developing new synthetic methodologies for constructing complex heterocyclic systems. Research on one-pot synthesis methods demonstrates the compound's utility in efficiently generating diverse heterocyclic structures, which are crucial for pharmaceutical research and development (Dyachenko et al., 2020). This emphasizes the compound's role in advancing synthetic chemistry techniques, potentially leading to the discovery of new drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-23-12(22)10-7-3-5-21(6-8(7)24-11(10)18)13-19-4-2-9(20-13)14(15,16)17/h2,4H,3,5-6,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLZSJPGAZBUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C3=NC=CC(=N3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate](/img/structure/B1430278.png)
carbohydrazide](/img/structure/B1430279.png)





![1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1430287.png)


![10-(4-Methoxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; methanol](/img/structure/B1430296.png)